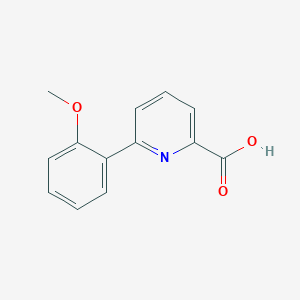

6-(2-Methoxyphenyl)picolinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Herbicide Development

6-(2-Methoxyphenyl)picolinic acid: has been studied for its potential as a lead structure in the development of synthetic auxin herbicides . These herbicides are designed to mimic the growth hormone auxin, causing uncontrolled growth and eventually the death of the targeted weeds. The compound’s efficacy has been demonstrated through molecular docking analyses and herbicidal tests, showing promising post-emergence activity and selectivity towards certain crops like corn, wheat, and sorghum .

Anticancer Research

Research has explored the anticancer activities of picolinic acid derivatives, including 6-(2-Methoxyphenyl)picolinic acid , in the form of metal complexes . These studies focus on understanding the structural properties of the compounds and their interactions with cancer cells. The goal is to develop new metal-based drugs that can offer alternative treatments with fewer side effects compared to current chemotherapy agents .

Antiviral Applications

Picolinic acid, the core structure of 6-(2-Methoxyphenyl)picolinic acid , has shown broad-spectrum antiviral abilities . It acts as an anti-infective and immunomodulator, potentially targeting viral infections such as herpes and SARS-CoV-2. The compound’s mechanism involves disrupting the function of zinc finger proteins, which play a role in viral replication .

Agriculture: Crop Protection

In agriculture, 6-(2-Methoxyphenyl)picolinic acid derivatives are being investigated for their herbicidal properties to protect crops by controlling weed growth . The focus is on creating compounds that are effective at low concentrations, reducing the environmental impact and preserving the health of non-target plant species.

Environmental Science: Weed Management

The environmental impact of herbicides is a significant concern. Studies on 6-(2-Methoxyphenyl)picolinic acid and its derivatives aim to develop environmentally friendly weed management solutions . These compounds are designed to break down more quickly in the environment, reducing the risk of long-term ecological damage.

Biochemistry: Enzyme Inhibition

In biochemistry, 6-(2-Methoxyphenyl)picolinic acid is used to study enzyme inhibition mechanisms . By understanding how these compounds interact with enzymes, researchers can develop better strategies for regulating plant growth and addressing agricultural challenges.

Mechanism of Action

Target of Action

The primary target of 6-(2-Methoxyphenyl)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

6-(2-Methoxyphenyl)picolinic acid works by binding to ZFPs , changing their structures, and disrupting zinc binding, thereby inhibiting their function . This interaction with ZFPs is the key to its mode of action.

Biochemical Pathways

It is known that the compound plays a role in zinc transport , which is crucial for the function of many proteins and enzymes in the body.

Result of Action

6-(2-Methoxyphenyl)picolinic acid has been shown to have antiviral activity in vitro and in vivo . It inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .

properties

IUPAC Name |

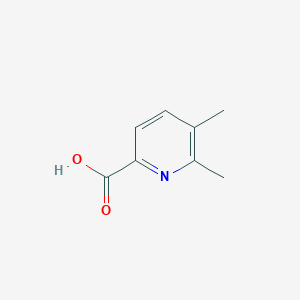

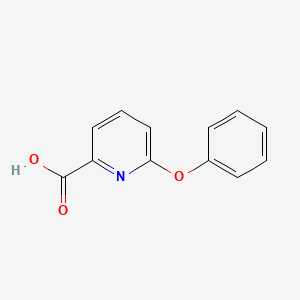

6-(2-methoxyphenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-8-3-2-5-9(12)10-6-4-7-11(14-10)13(15)16/h2-8H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKISLHFFDIVAAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509789 |

Source

|

| Record name | 6-(2-Methoxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Methoxyphenyl)picolinic acid | |

CAS RN |

86696-69-7 |

Source

|

| Record name | 6-(2-Methoxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.